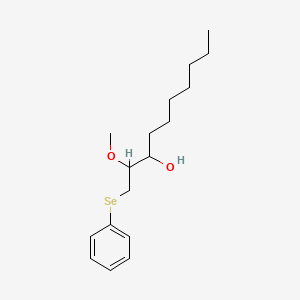
2-Methoxy-1-(phenylselanyl)decan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(phenylselanyl)decan-3-OL is an organic compound that belongs to the class of alcohols It features a methoxy group, a phenylselanyl group, and a hydroxyl group attached to a decane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(phenylselanyl)decan-3-OL typically involves the reaction of a decane derivative with phenylselenol and methanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(phenylselanyl)decan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of decane derivatives without the phenylselanyl group.
Substitution: Formation of various substituted decane derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(phenylselanyl)decan-3-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(phenylselanyl)decan-3-OL involves its interaction with specific molecular targets. The phenylselanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The methoxy and hydroxyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-1-(phenylselanyl)octan-3-OL: Similar structure but with a shorter carbon chain.
2-Methoxy-1-(phenylselanyl)hexan-3-OL: Another similar compound with an even shorter carbon chain.
Uniqueness
2-Methoxy-1-(phenylselanyl)decan-3-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
74824-96-7 |
|---|---|
Fórmula molecular |
C17H28O2Se |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-methoxy-1-phenylselanyldecan-3-ol |
InChI |
InChI=1S/C17H28O2Se/c1-3-4-5-6-10-13-16(18)17(19-2)14-20-15-11-8-7-9-12-15/h7-9,11-12,16-18H,3-6,10,13-14H2,1-2H3 |
Clave InChI |
WFJLSUYSYOHEII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(C[Se]C1=CC=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


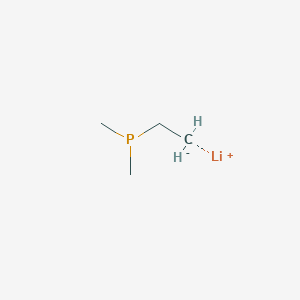

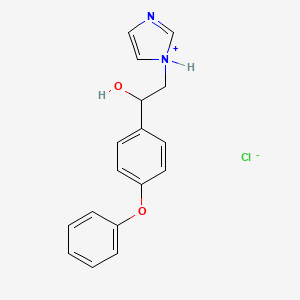
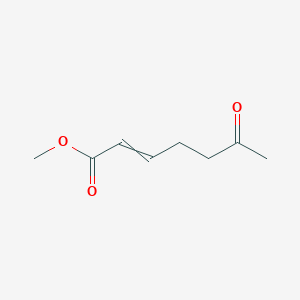
methanone](/img/structure/B14437166.png)
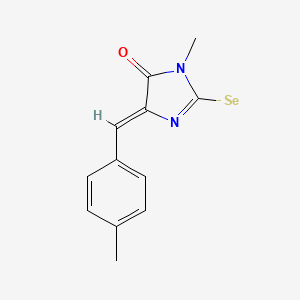

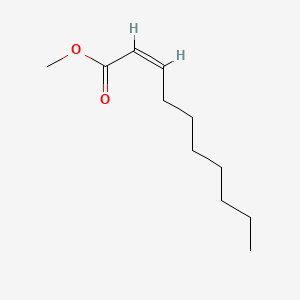

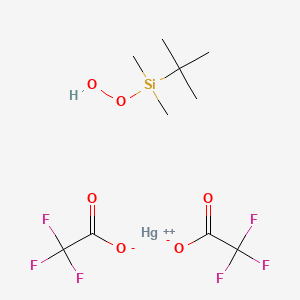
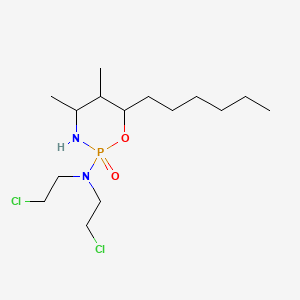
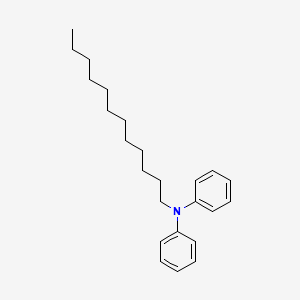
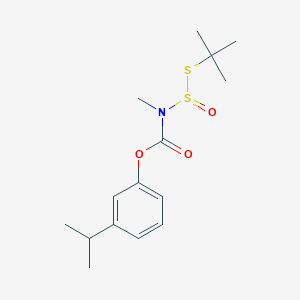
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
